molecular formula C11H12BrFO3 B14762515 6-Bromo-3-butoxy-2-fluorobenzoic acid

6-Bromo-3-butoxy-2-fluorobenzoic acid

Katalognummer: B14762515
Molekulargewicht: 291.11 g/mol
InChI-Schlüssel: JMTNWJMYALSMCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-butoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C11H12BrFO3 It is characterized by the presence of bromine, fluorine, and butoxy groups attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-butoxy-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-butoxy-2-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Wirkmechanismus

The mechanism of action of 6-Bromo-3-butoxy-2-fluorobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic or non-catalytic processes. The molecular targets and pathways involved vary based on the reaction conditions and the desired products .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-3-butoxy-2-fluorobenzoic acid is unique due to the presence of the butoxy group, which can influence its reactivity and solubility compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Eigenschaften

Molekularformel

C11H12BrFO3

Molekulargewicht

291.11 g/mol

IUPAC-Name

6-bromo-3-butoxy-2-fluorobenzoic acid

InChI

InChI=1S/C11H12BrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5H,2-3,6H2,1H3,(H,14,15)

InChI-Schlüssel

JMTNWJMYALSMCL-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C(C(=C(C=C1)Br)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.